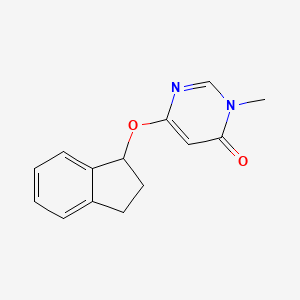

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indanone and pyrimidinone. Indanone is a type of organic compound known as a cyclic ketone . Pyrimidinone is a heterocyclic organic compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indanone and pyrimidinone derivatives can be synthesized through various methods. For instance, indanone derivatives can be synthesized from corresponding 4-nitro-3-phenylbutanoic acid . Pyrimidinone derivatives can be synthesized through reactions involving primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Molecular Structure Analysis

The molecular structure of this compound would likely include a fused ring structure from the indanone component and a pyrimidine ring from the pyrimidinone component. The exact structure would depend on the positions of the various substituents .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the carbonyl group in the indanone component could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could influence its solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one, as part of the dihydropyrimidinone and dihydropyrimidine derivatives, is involved in broad biological activities. These derivatives have been synthesized and studied for their potential as antibacterial, antiviral, and anticancer agents. For instance, dihydropyrimidinone derivatives synthesized from vanillin compound have shown good antibacterial activity against pathogens like Bacillus subtilis and Staphylococcus aureus and demonstrated potent antifungal activity against species such as Aspergillus fumigates and Aspergillus niger. Density functional theory (DFT) calculations for these compounds have been conducted, revealing the importance of cyclohexyl groups in blocking the active centers of glucose-6-phosphate synthase in bacteria and fungi, indicating a potential pathway for their antimicrobial efficacy (Sahar B. Al-Juboori, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents against cancer and inflammatory diseases. These compounds were tested for their cytotoxicity against cancer cell lines HCT-116 and MCF-7, and for 5-lipoxygenase inhibition, indicating their therapeutic potential in cancer treatment and inflammation management (A. Rahmouni et al., 2016).

Fluorescent Sensor for Aluminum Ion Detection

Dihydropyrimidinone derivatives have been employed in the design of fluorescent sensors, such as for the selective recognition of aluminum ions. These sensors operate on an "OFF-ON" mode in the presence of Al3+ ions and have been recommended for the selective detection of Al3+ with high sensitivity and good association constant. Additionally, they have been utilized for bacterial cell imaging and logic gate applications, highlighting their versatility beyond therapeutic applications (N. Yadav & Ashutosh Kumar Singh, 2018).

DNA Binding and Antitumor Agents

The binding properties of dihydropyrimidinones derivatives with DNA have been investigated, suggesting their role in blocking DNA transcription and replication. These studies support the development of potential drugs related to dihydropyrimidinones derivatives for treating diseases by interacting with DNA to inhibit tumor cell growth (Gongke Wang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACSFVXGUISYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)OC2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)